5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Description
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS: 1345472-27-6) is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position of the benzoic acid ring and a 4-(carboxymethyl)phenyl substituent at the 5-position. This structure combines aromatic fluorination with a bifunctional carboxymethyl group, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step organic reactions, including esterification, coupling, and deprotection steps, as exemplified in related fluorobenzoic acid syntheses .
Properties
IUPAC Name |
5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-6-5-11(8-12(13)15(19)20)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYUEFJQGUTBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718581 | |
| Record name | 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-27-6 | |
| Record name | 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base
Chemical Reactions Analysis
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is primarily used as a building block in the synthesis of more complex organic molecules. It can participate in reactions such as the Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis.
Biology
This compound has been studied for its interactions with biological macromolecules. Its ability to form metal complexes may enhance its biological activity, making it useful in studies related to enzyme inhibition and receptor modulation.
Research indicates potential biological activities of this compound:
- Antibacterial Activity : It has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies using the disc diffusion method demonstrated significant antibacterial properties .
- Anticancer Properties : Similar compounds have been noted for their ability to induce apoptosis in cancer cell lines. The presence of the carboxymethyl group enhances solubility and may facilitate better absorption and bioavailability for therapeutic applications.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses.
Medical Applications
In medicinal chemistry, this compound serves as a reference standard in pharmaceutical testing and development. Its structural modifications have been linked to enhanced biological activities, making it a candidate for drug development targeting various diseases, including bacterial infections and cancer .
Case Studies
- Antibacterial Evaluation : A study evaluated the antibacterial activity of derivatives similar to this compound against multiple strains of bacteria. The results indicated that certain structural modifications could significantly enhance antibacterial efficacy compared to standard antibiotics like ampicillin .
- Cholinesterase Inhibition : Another study assessed the cholinesterase inhibitory activity of this compound. The findings suggested moderate inhibition compared to known inhibitors such as physostigmine, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's.
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is not well-documented. like other aromatic carboxylic acids, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
5-[4-(Dimethylcarbamoyl)phenyl]-2-fluorobenzoic Acid (CAS: 1261915-54-1)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic Acid
- Structural Difference : Introduces a 3-fluoro substituent alongside an ethylcarbamoyl group.
- Impact :
Positional Isomerism
3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic Acid (CAS: 1375068-90-8)
- Structural Difference : The fluorine and carboxymethylphenyl groups are swapped (fluorine at 5-position , carboxymethylphenyl at 3-position ).
- Impact: Altered electronic distribution, affecting acidity (pKa) and solubility.
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid (CAS: 1375068-82-8)
- Structural Difference : The carboxymethylphenyl group is at the 3-position instead of the 4-position .
- Impact :
Functional Group Modifications
4-(1-Carboxyethyl)-2-fluorobenzoic Acid
4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid (5-(4-Fluorophenyl)-2-hydroxybenzoic Acid)
- Structural Difference : Substitutes the carboxymethylphenyl group with a 4-fluorophenyl moiety and introduces a hydroxyl group.
- Impact :
Physicochemical Comparison
| Property | 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid | 5-[4-(Dimethylcarbamoyl)phenyl]-2-fluorobenzoic Acid | 4-(1-Carboxyethyl)-2-fluorobenzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 316.27 | 331.30 | 226.18 |
| LogP | ~1.8 (estimated) | ~2.5 | ~0.9 |
| Water Solubility | Moderate (due to carboxylic acids) | Low (carbamoyl group reduces polarity) | High |
| pKa | ~2.9 (carboxylic acid) | ~3.5 (carboxylic acid) | ~2.7 |
Biological Activity
5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H13O2F
- Molecular Weight : 256.26 g/mol
This structure features a fluorobenzoic acid moiety with a carboxymethyl group, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the carboxymethyl group enhances its solubility in aqueous environments, potentially facilitating better absorption and bioavailability.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other benzoic acid derivatives which have been shown to exhibit cholinesterase inhibitory activity .
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, impacting cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance, studies have shown that benzoic acid derivatives can induce apoptosis in cancer cell lines through various mechanisms such as oxidative stress induction and modulation of cell cycle regulators .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .
Case Studies and Research Findings
- In Vitro Studies : A study investigating the effects of benzoic acid derivatives on cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity against prostate cancer cells. The results indicated that compounds with similar structures could inhibit cell proliferation effectively .
- Cholinesterase Inhibition : In a comparative study of various compounds, this compound was evaluated for its cholinesterase inhibitory activity. The findings suggested moderate inhibition compared to standard inhibitors like physostigmine, indicating potential as a therapeutic agent for conditions such as Alzheimer's disease .
Data Table: Biological Activities of this compound
Q & A
Q. What are the optimal synthetic routes for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis of fluorinated benzoic acid derivatives often involves multi-step coupling reactions and hydrolysis. A representative approach includes:
- Step 1 : Coupling of a boronic acid derivative (e.g., 4-carboxy-3-fluorophenylboronic acid) with a halogenated precursor under Suzuki-Miyaura conditions. This requires palladium catalysts and inert atmospheres to achieve high yields .
- Step 2 : Hydrolysis of ester intermediates using NaOH in aqueous methanol, followed by acidification (e.g., citric acid) to precipitate the carboxylic acid product. Purification via ethyl acetate extraction and drying with MgSO₄ ensures high purity .
- Quality Control : Purity (>95%) is confirmed via HPLC and ¹H NMR, as demonstrated in analogous syntheses of fluorobenzoic acids .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation : ¹H NMR (400 MHz, methanol-d₄) identifies aromatic protons and carboxymethyl groups. For example, a dd signal at δ7.77 ppm corresponds to fluorine-coupled protons in the benzoic acid moiety . Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]+ at m/z 293.1) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient resolves impurities. Purity thresholds >98% are typical for research-grade material .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion using ethanol/water mixtures. Fluorine atoms enhance crystal stability due to strong intermolecular interactions .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXD solves the phase problem via dual-space recycling, while SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
- Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON. Fluorine positional parameters should align with DFT-calculated bond lengths .
Q. What computational methods are recommended to predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with the SMILES string
C1=CC(=CC=C1C(=O)O)C2=CC(=C(C=C2)F)C(=O)O(PubChem: 46312333) to model interactions with enzymes like cyclooxygenase-2 (COX-2). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets . - QSAR Modeling : Train models using descriptors like logP, polar surface area, and fluorine atom count. Validate against bioactivity data from structurally similar compounds (e.g., 4-fluoro-2-(3-methylphenyl)benzoic acid) .
Q. How can researchers address discrepancies in reported synthetic yields and optimize reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, a 23 factorial design can identify interactions between solvent polarity and reaction time .
- Contradiction Resolution : Compare yields from microwave-assisted synthesis (e.g., 79% in 12 hours ) vs. traditional heating (40% in 24 hours ). Statistical analysis (ANOVA) confirms significance of heating methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
